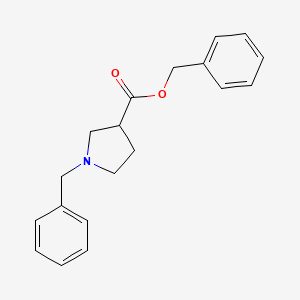

Benzyl N-Benzylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-15-17-9-5-2-6-10-17)18-11-12-20(14-18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEPOWKKYXJBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl N-Benzylpyrrolidine-3-carboxylate

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. Its unique conformational properties and its presence in the amino acid proline make it a valuable building block in the design of enzyme inhibitors, receptor agonists, and other therapeutic agents.[1][2] Specifically, N-benzylpyrrolidine derivatives have garnered significant attention for their potential in treating a range of conditions, including neurological disorders.[3][4][5] Benzyl N-Benzylpyrrolidine-3-carboxylate, the subject of this guide, is a key intermediate in the synthesis of these more complex molecules. Its structure combines the N-benzyl group, which can influence receptor binding and pharmacokinetic properties, with a benzyl ester protecting group at the 3-position of the pyrrolidine ring, facilitating further chemical transformations.

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying chemical principles that ensure a successful outcome.

Strategic Approach: A Multi-Step Synthesis

The synthesis of this compound can be efficiently achieved through a multi-step process that involves the formation of the pyrrolidine ring, followed by N-benzylation and finally, esterification of the carboxylic acid. This guide will focus on a convergent and reliable approach that leverages established chemical transformations.

Visualizing the Synthesis Pathway

The overall synthetic strategy is depicted in the workflow diagram below. This visual representation outlines the key transformations from commercially available starting materials to the final target molecule.

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of Benzyl N-Benzylpyrrolidine-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Benzyl N-Benzylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 570423-97-1) is a disubstituted pyrrolidine derivative. As a chemical scaffold, the pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The N-benzyl and benzyl ester functionalities of this specific molecule provide unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of central nervous system (CNS) active agents.[1][2] This guide provides a comprehensive analysis of its core physicochemical properties, synthesizing available data with theoretical principles to offer field-proven insights for its application in research and development.

Chemical Identity and Molecular Structure

A molecule's identity and structure are the foundation of its chemical behavior. This compound is defined by a central pyrrolidine ring, functionalized at the nitrogen atom with a benzyl group and at the 3-position with a benzyl carboxylate group.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 570423-97-1 | [3][4] |

| Molecular Formula | C₁₉H₂₁NO₂ | [3][4] |

| Molecular Weight | 295.38 g/mol | [4] |

| SMILES | O=C(C1CN(CC2=CC=CC=C2)CC1)OCC3=CC=CC=C3 | [4] |

The presence of two bulky, lipophilic benzyl groups is a dominant feature, suggesting significant nonpolar character. The ester linkage and the tertiary amine within the pyrrolidine ring introduce polar elements that modulate its overall properties.

Caption: 2D Structure of this compound.

Computed Physicochemical Properties

Computational models provide valuable predictive data for molecular behavior, guiding experimental design and hypothesis generation. The following parameters have been calculated based on the molecule's structure.

| Computed Property | Value | Significance and Interpretation | Source |

| XLogP3 | 3.2 | This value indicates a significant degree of lipophilicity (hydrophobicity). A positive LogP suggests preferential partitioning into nonpolar environments (e.g., lipids, organic solvents) over water. This is critical for predicting membrane permeability and solubility characteristics. | [3] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | TPSA is the surface sum over all polar atoms. A value below 60 Ų is often correlated with good cell membrane permeability and potential for CNS penetration. This low TPSA, despite the presence of an ester and amine, is a key feature for drug development professionals. | [3] |

| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms of the ester group and the tertiary nitrogen atom can act as hydrogen bond acceptors. This influences interactions with protic solvents and biological targets. | [3] |

| Hydrogen Bond Donor Count | 0 | The molecule lacks hydrogen atoms bonded to electronegative atoms (like O or N), so it cannot act as a hydrogen bond donor. This limits certain types of intermolecular interactions. | |

| Rotatable Bond Count | 6 | This count reflects the molecule's conformational flexibility. The bonds connecting the benzyl groups and the ester moiety to the pyrrolidine ring can rotate, allowing the molecule to adopt various spatial arrangements to fit into binding pockets. | [3] |

| Complexity | 345 | This is a measure of the intricacy of the molecular structure. A higher complexity score often correlates with more challenging synthetic routes. | [3] |

Experimental and Predicted Physical Properties

While computed data is predictive, experimental data provides a tangible measure of a substance's properties. Data for this specific molecule is sparse; therefore, predictions are supplemented with data from closely related analogs where appropriate.

| Property | Value | Remarks and Context | Source |

| Physical State | Solid | Predicted based on its molecular weight and structure. Related compounds like 1-Benzyl-pyrrolidine-3-carboxylic acid are solids. | |

| Boiling Point | No data available | Data is not available for this specific compound.[4] For context, the related methyl ester (Methyl N-Benzyl-3-pyrrolidinecarboxylate) has a boiling point of 98°C at 0.2 mmHg.[5][6] The ethyl ester analog boils at 118-120°C at 0.75 Torr.[7] The higher molecular weight of the benzyl ester suggests its boiling point would be significantly higher under vacuum. | |

| Solubility | Sparingly soluble in water (predicted) | The high XLogP3 of 3.2 strongly suggests poor aqueous solubility.[3] The large nonpolar surface area of the two benzyl groups dominates the molecule's character. It is expected to be soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), a principle known as "like dissolves like."[8] The related methyl ester is described as sparingly soluble in water (0.26 g/L at 25°C).[5][6] | |

| pKa (Predicted) | ~8.3 - 8.4 | This predicted value pertains to the conjugate acid of the pyrrolidine nitrogen. It indicates that the nitrogen is basic and will be protonated at physiological pH. This is a critical parameter for understanding its behavior in biological systems and for developing purification methods like acid-base extraction. The prediction is based on analogs like the methyl and ethyl esters.[5][6][7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, its features can be reliably predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Signals expected in the δ 7.2-7.4 ppm range, integrating to 10 protons from the two benzyl groups.

-

Benzyl CH₂ Protons: Two distinct singlets (or AB quartets) are expected. The benzylic protons of the ester (-O-CH₂-Ph) would likely appear around δ 5.1-5.2 ppm. The N-benzyl protons (-N-CH₂-Ph) would be further upfield, likely around δ 3.6-3.8 ppm.

-

Pyrrolidine Ring Protons: A series of complex multiplets expected between δ 2.0-3.5 ppm, integrating to 7 protons. The exact shifts and splitting patterns would depend on the stereochemistry and ring conformation.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The ester carbonyl carbon should appear as a weak signal in the δ 170-175 ppm region.

-

Aromatic Carbons: Multiple signals expected between δ 127-140 ppm.

-

Benzylic and Pyrrolidine Carbons: Signals for the benzylic (-CH₂-Ph) and pyrrolidine ring carbons would be found in the δ 40-70 ppm range.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The primary ion observed would correspond to the exact mass of the molecule, which is 295.1572 m/z.[3]

-

Key Fragmentation: A prominent fragmentation pathway would be the loss of a benzyl radical (C₇H₇, 91 m/z) or a benzyloxy radical, leading to a base peak at m/z 91 (the tropylium ion) or other characteristic fragments.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band is expected around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-H Aromatic Stretch: Peaks would be observed just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks would be observed just below 3000 cm⁻¹.

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester.

-

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

To provide actionable guidance, this section details an authoritative, self-validating protocol for determining the thermodynamic aqueous solubility of a compound like this compound.

Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility. It establishes equilibrium between the solid compound and the aqueous phase, providing a thermodynamically stable value, which is crucial for preclinical development.

Caption: Workflow for Thermodynamic Solubility Assessment.

Step-by-Step Methodology:

-

Preparation:

-

Rationale: Using buffers at different pH values is critical because the solubility of ionizable compounds (like this one, with its basic nitrogen) is pH-dependent.

-

Protocol: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Add a precise volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). Prepare in triplicate.

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is paramount for an accurate measurement. Agitation ensures maximum surface area contact, and a 24-48 hour period is typically sufficient for equilibrium to be reached. The continued presence of solid material confirms that the solution is saturated.

-

Protocol: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.

-

-

Sample Separation:

-

Rationale: It is crucial to completely remove any undissolved solid, as even microscopic particles will artificially inflate the measured concentration. High-speed centrifugation followed by careful removal of the supernatant is a reliable method.

-

Protocol: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes. Carefully pipette a known volume of the clear supernatant for analysis.

-

-

Quantification:

-

Rationale: A sensitive and specific analytical method like HPLC-UV or LC-MS is required for accurate quantification. A standard curve with known concentrations of the compound must be prepared in the same buffer to ensure matrix effects are accounted for.

-

Protocol: Create a calibration curve by dissolving the compound in a suitable organic solvent (like acetonitrile or DMSO) and then diluting it into the aqueous buffer. Analyze the supernatant from the solubility experiment against this curve to determine its concentration.

-

Conclusion

This compound is a lipophilic molecule (XLogP3 = 3.2) with a low polar surface area (29.5 Ų), characteristics that make it an intriguing candidate for scaffolds targeting the central nervous system.[1][3] Its basic nitrogen (predicted pKa ~8.3-8.4) ensures it will be protonated under most physiological conditions, a factor that heavily influences its solubility and interaction with biological targets.[5][7] While experimental data on its physical properties like melting and boiling points are not widely published, its structural similarity to known pharmaceutical intermediates provides a strong basis for predicting its behavior. The analytical and experimental frameworks provided in this guide offer a robust approach for researchers to handle, characterize, and effectively utilize this compound in synthetic and medicinal chemistry programs.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 570423-97-1|this compound|BLD Pharm [bldpharm.com]

- 5. METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE CAS#: 17012-21-4 [m.chemicalbook.com]

- 6. 17012-21-4 CAS MSDS (METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5747-92-2 CAS MSDS (Ethyl 1-benzylpyrrolidine-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Benzyl N-Benzylpyrrolidine-3-carboxylate CAS number 570423-97-1

An In-Depth Technical Guide to Benzyl N-Benzylpyrrolidine-3-carboxylate (CAS 570423-97-1): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 570423-97-1), a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrrolidine ring is a well-established "privileged scaffold" in pharmacology, forming the core of numerous FDA-approved drugs.[1][2] This document delineates the structural attributes, physicochemical properties, and a proposed, robust synthetic pathway for this specific molecule. Furthermore, it explores the anticipated analytical characterization data and discusses its potential applications as a versatile building block for novel therapeutics, particularly targeting the central nervous system. The insights provided are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature, offering researchers a practical and scientifically rigorous resource.

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its prevalence is not coincidental; the non-planar, puckered conformation of the pyrrolidine ring provides an ideal three-dimensional framework for substituents, enabling precise spatial orientation for optimal interaction with biological targets.[2] This structural feature contributes to enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles. Consequently, the pyrrolidine moiety is integral to drugs across diverse therapeutic areas, including antivirals, antidiabetics, and central nervous system (CNS) agents.[1][4]

This compound is a synthetically valuable derivative. It features two key functional groups that lend themselves to further chemical elaboration:

-

An N-benzyl group , which can influence lipophilicity and engage in critical cation-π interactions with protein targets.[5]

-

A benzyl ester at the 3-position, which serves as a protecting group for the carboxylic acid but can also be a key pharmacophoric element or a precursor for amide derivatives.[6]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for planning synthetic manipulations, purification strategies, and formulation development.

| Property | Value | Reference |

| CAS Number | 570423-97-1 | [7] |

| Molecular Formula | C₁₉H₂₁NO₂ | [7] |

| Molecular Weight | 295.38 g/mol | [7] |

| Storage Conditions | Sealed in dry, Room Temperature | [7] |

Chemical Structure

The molecular structure consists of a central pyrrolidine ring substituted at the nitrogen (position 1) with a benzyl group and at position 3 with a benzyl carboxylate group.

Caption: Chemical structure of this compound.

Strategic Synthesis and Mechanistic Insights

The construction of substituted pyrrolidine rings is a central task in organic synthesis. Among the most powerful and convergent strategies is the [3+2] dipolar cycloaddition, which builds the five-membered ring in a single, often stereocontrolled, step.[2][3] This approach is mechanistically elegant and highly efficient for generating molecular complexity.

We propose a robust synthetic route to this compound based on the cycloaddition of an azomethine ylide precursor with benzyl acrylate. This method is adapted from a similar synthesis of the corresponding methyl ester.[8]

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis via [3+2] cycloaddition.

Detailed Experimental Protocol

Rationale: The choice of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as the azomethine ylide precursor is strategic. In the presence of a catalytic amount of acid (TFA), it readily eliminates methoxytrimethylsilane to generate the reactive N-benzyl azomethine ylide in situ. This ylide is then trapped by the dipolarophile, benzyl acrylate, to form the pyrrolidine ring directly.

-

Reaction Setup: To a stirred solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq.) and benzyl acrylate (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

-

Initiation: Slowly add a solution of trifluoroacetic acid (TFA, ~10 mol%) in DCM dropwise to the reaction mixture.

-

Causality: The acid catalyzes the formation of the reactive azomethine ylide dipole, initiating the cycloaddition cascade.

-

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the molecular structure.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - ~7.3 ppm (m, 10H): Aromatic protons from both benzyl groups. - ~5.1 ppm (s, 2H): Methylene protons of the benzyl ester (O-CH₂-Ph). - ~3.6 ppm (s, 2H): Methylene protons of the N-benzyl group (N-CH₂-Ph). - ~2.5-3.5 ppm (m, 5H): Protons on the pyrrolidine ring (positions 2, 3, 4, 5). - ~2.0-2.4 ppm (m, 2H): Protons on the pyrrolidine ring (positions 4). |

| ¹³C NMR | - ~173 ppm: Carbonyl carbon of the ester. - ~136, 128, 127 ppm: Aromatic carbons from both benzyl groups. - ~66 ppm: Methylene carbon of the benzyl ester (O-C H₂-Ph). - ~58-60 ppm: Methylene carbon of the N-benzyl group (N-C H₂-Ph) and pyrrolidine carbons adjacent to nitrogen. - ~40-50 ppm: Remaining pyrrolidine ring carbons. |

| IR (Infrared) | - ~3030 cm⁻¹: Aromatic C-H stretch. - ~2950, 2850 cm⁻¹: Aliphatic C-H stretch. - ~1735 cm⁻¹: Strong C=O stretch (ester). - ~1170 cm⁻¹: C-O stretch (ester). |

| Mass Spec. | - ESI-MS: Expected [M+H]⁺ ion at m/z 296.16. |

Applications and Future Directions in Drug Discovery

The structural motifs within this compound make it a highly attractive scaffold for the development of novel therapeutics, particularly for CNS disorders.

Scaffold for Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs)

Research has shown that N-benzyl-N-(pyrrolidin-3-yl)carboxamides are potent dual inhibitors of the serotonin (5-HT) and norepinephrine (NA) transporters.[9][10] These compounds are structurally very similar to the title compound. The benzyl ester of CAS 570423-97-1 can be readily converted to a wide range of carboxamides via aminolysis, providing a direct and versatile entry point into this class of CNS-active agents.

Caption: Potential derivatization pathways for drug discovery.

The N-benzyl moiety is particularly significant. It can serve as a key pharmacophoric element that occupies a hydrophobic pocket in the target protein. For monoamine transporters, this group can engage in favorable cation-π interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the binding site, a strategy commonly employed in medicinal chemistry to enhance potency.[5]

Conclusion

This compound, CAS 570423-97-1, is more than just a chemical entity; it is a strategically designed building block with high potential in modern drug discovery. Its synthesis can be achieved efficiently via a proposed [3+2] cycloaddition reaction, a testament to contemporary synthetic organic chemistry. The presence of both N-benzyl and benzyl ester functionalities provides two orthogonal handles for chemical modification, enabling the rapid generation of diverse chemical libraries. Given the established biological activity of closely related analogues as potent SNRIs[9][10], this compound represents a valuable starting point for research programs aimed at developing next-generation therapeutics for depression, anxiety, and other neurological disorders.

References

-

Jahagirdar, G., et al. (2022). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]

-

Gornostal, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]

-

Tzavara, C., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. PrepChem.com. Available at: [Link]

-

Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. Available at: [Link]

-

Rapoport, H., et al. (1999). Convenient Synthesis of L-proline Benzyl Ester. PubMed. Available at: [Link]

-

Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate. Available at: [Link]

-

Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Kumar, V., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl Esters [organic-chemistry.org]

- 7. This compound CAS#: 570423-97-1 [m.chemicalbook.com]

- 8. METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE | 17012-21-4 [chemicalbook.com]

- 9. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) of Benzyl N-Benzylpyrrolidine-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl N-Benzylpyrrolidine-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a disubstituted pyrrolidine derivative featuring two benzyl groups, one N-linked and the other as an ester. As a complex heterocyclic molecule, its unambiguous structural confirmation is paramount for its application in research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating its molecular architecture. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in established chemical principles and supported by data from related structures. It further outlines standardized protocols for data acquisition, emphasizing the importance of Good Laboratory Practices (GLP) to ensure data integrity and reliability.[1][2]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound dictate its spectroscopic signatures. The key components are:

-

Aromatic Rings: Two phenyl groups, leading to characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR.

-

Ester Group: A benzyl ester, identifiable by a strong carbonyl (C=O) stretch in the IR spectrum and distinct signals for the carbonyl carbon and benzylic ester protons in NMR.

-

Tertiary Amine: The N-benzyl group within the pyrrolidine ring influences the chemical environment of adjacent protons and carbons.

-

Saturated Heterocycle: The five-membered pyrrolidine ring gives rise to a complex set of aliphatic signals in the NMR spectra.

Each spectroscopic method provides complementary information to build a complete structural picture. NMR maps the carbon-hydrogen framework, IR identifies functional groups, and MS determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[3] For this compound, a combination of ¹H and ¹³C NMR provides a detailed map of the proton and carbon environments. The complexity of heterocyclic compounds often requires advanced NMR techniques for full characterization.[4][5]

¹H NMR Spectroscopy Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and pyrrolidine ring protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and anisotropic effects from the aromatic rings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (2x C₆H₅) | 7.20 - 7.40 | Multiplet | 10H | Protons on the two benzyl groups reside in the typical aromatic region.[6][7] |

| Ester Benzylic Protons (-COOCH₂Ph) | ~5.15 | Singlet | 2H | The benzylic protons of the ester are deshielded by the adjacent oxygen and carbonyl group.[6] |

| N-Benzylic Protons (-NCH₂Ph) | ~3.60 - 3.70 | Singlet or AB quartet | 2H | Protons on the benzylic carbon attached to the nitrogen of the pyrrolidine ring. |

| Pyrrolidine Ring Protons | 2.00 - 3.50 | Multiplets | 7H | The seven protons on the saturated pyrrolidine ring will appear as a series of complex, overlapping multiplets. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of the carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Ester Carbonyl Carbon (C=O) | ~173 | The carbonyl carbon of the ester is highly deshielded. |

| Aromatic Carbons (2x C₆H₅) | 127 - 138 | Multiple signals corresponding to the ipso, ortho, meta, and para carbons of the two benzyl groups.[6] |

| Ester Benzylic Carbon (-COOCH₂Ph) | ~66 | The benzylic carbon of the ester group is shifted downfield by the adjacent oxygen.[6] |

| N-Benzylic Carbon (-NCH₂Ph) | ~58 | The benzylic carbon attached to the nitrogen. |

| Pyrrolidine Ring Carbons | 25 - 60 | Signals corresponding to the four unique carbons of the pyrrolidine ring. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay - FID) to obtain the final spectrum.[8]

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic moieties.

IR Spectroscopy Data

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |

| C=O Stretch | ~1735 | Strong | Ester |

| C-O Stretch | 1250 - 1150 | Strong | Ester |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Benzyl groups |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Pyrrolidine & Benzylic CH₂ |

| Aromatic C=C Bending | 1600, 1495, 1450 | Medium-Weak | Benzyl groups |

Experimental Protocol: FTIR Data Acquisition

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.[8]

-

Sample Preparation: Finely grind a small amount of the solid sample with spectroscopic grade KBr powder.[8]

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

-

Data Acquisition:

Workflow for IR Analysis

Caption: Workflow for IR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the structure through fragmentation patterns. For molecules containing a benzyl group, a common fragment is the stable tropylium ion.[9]

Mass Spectrometry Data

The molecular formula for this compound is C₁₉H₂₁NO₂.[10] The expected monoisotopic mass is approximately 295.16 g/mol .

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| ~296 | [M+H]⁺ | Protonated molecular ion (in ESI-MS). |

| ~295 | [M]⁺ | Molecular ion. |

| 91 | [C₇H₇]⁺ | Benzyl cation or tropylium ion, a very common and stable fragment for benzyl-containing compounds.[9] |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol fragment. |

| 174 | [M - C₇H₇ - CO₂]⁺ | Loss of the benzyl group and carbon dioxide. |

| 204 | [M - C₇H₇]⁺ | Loss of a benzyl group. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Obtain high-resolution mass data to confirm the elemental composition.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for MS sample preparation, data acquisition, and analysis.

Conclusion and Adherence to Good Laboratory Practices (GLP)

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data serves as a reference for researchers working with this compound. To ensure the quality, reliability, and integrity of these results, strict adherence to Good Laboratory Practices (GLP) is essential.[1][11] This includes:

-

Standard Operating Procedures (SOPs): Following detailed, written instructions for all experimental processes.[12]

-

Equipment Validation: Regular calibration and maintenance of all spectroscopic instruments to ensure accuracy.[11][12]

-

Comprehensive Documentation: Meticulous recording of all experimental parameters, observations, and results for traceability.[2]

-

Data Integrity: Implementing robust systems for data collection, storage, and archiving to prevent loss or manipulation.[2][12]

By integrating these principles, researchers can generate high-quality, reproducible spectroscopic data that can withstand rigorous scientific and regulatory scrutiny.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem. (n.d.).

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).

- The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.).

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

- Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample... - ResearchGate. (n.d.).

- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PubMed Central. (2022).

- Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid - PrepChem.com. (n.d.).

- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. (n.d.).

- Basic-13: Sensor technologies & data acquisition techniques: ASD Lab - YouTube. (2021).

- GLP studies for method development - Tentamus Group. (n.d.).

- 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone. (2025).

- Asian Journal of Chemistry. (2017).

- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018).

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. (2013).

- Pyrrolidine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate - PubChem. (n.d.).

- mass spectrometry: tropylium ion - YouTube. (2018).

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025).

- Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. (2023).

- benzyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | C13H17NO2 - PubChem. (n.d.).

- Understanding Good Laboratory Practices (GLP): A Comprehensive Guide - JAF Consulting. (2024).

- 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE | 17012-21-4 - ChemicalBook. (2025).

- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.).

- Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | C17H22N2O3 | CID 3921011. (n.d.).

- Benzyl (S)-2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate. (n.d.).

- Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers | Journal of the American Chemical Society. (n.d.).

- 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem. (n.d.).

- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (n.d.).

- The Mass Spectrometry of para-Substituted Benzyl Nitrates - Canadian Science Publishing. (n.d.).

- Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate - SynHet. (n.d.).

- Benzyl alcohol - the NIST WebBook. (n.d.).

- Free Radicals by Mass Spectrometry. XXI. The Ionization Potentials of Some meta and para Substituted Benzyl Radicals | Journal of the American Chemical Society. (n.d.).

- 570423-97-1|this compound|BLD Pharm. (n.d.).

- 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum - ChemicalBook. (n.d.).

- 3-[(N-BENZYL-CARBONYL)-METHYL]-3-HYDROXY-PYRROLIDINE-2,5-DIONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 570423-97-1, this compound Formula - ECHEMI. (n.d.).

- This compound - 氨基酸衍生物 - 西典实验供应试剂中间体原料. (n.d.).

- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. (2024).

- N-BENZYLPYRROLIDINE | 29897-82-3 - ChemicalBook. (2025).

Sources

- 1. GLP studies for method development - Tentamus Group [tentamus.com]

- 2. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]

- 3. emerypharma.com [emerypharma.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. echemi.com [echemi.com]

- 11. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 12. jafconsulting.com [jafconsulting.com]

An In-Depth Technical Guide to Benzyl N-Benzylpyrrolidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Benzyl N-Benzylpyrrolidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The N-benzylpyrrolidine scaffold is a recognized pharmacophore, appearing in molecules designed to modulate central nervous system targets. This document details the molecular characteristics, a proposed synthetic protocol, predicted analytical data, and the rationale for its application in drug discovery. The information herein is synthesized from established chemical principles and data from closely related analogues to provide a robust guide for researchers.

Molecular Profile and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative featuring a benzyl group on the pyrrolidine nitrogen and a benzyl ester at the 3-position of the ring.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₉H₂₁NO₂ | [1] |

| Molecular Weight | 295.38 g/mol | N/A |

| Exact Mass | 295.1572 g/mol | N/A |

| CAS Number | 570423-97-1 | [1][2] |

| Predicted XLogP3 | 3.2 | N/A |

| Appearance | Predicted: Colorless to pale yellow oil or solid | N/A |

| Storage | Store in a cool, dry place, sealed from air and moisture. Recommended: 2-8°C. | N/A |

Note: Some properties are predicted based on the structure and data from analogous compounds due to the limited availability of experimental data for this specific molecule.

Relevance in Drug Discovery and Medicinal Chemistry

The N-benzylpyrrolidine motif is a privileged scaffold in modern drug discovery, valued for its three-dimensional structure and its ability to engage in critical interactions with biological targets, such as cation-π interactions.[3] This structural unit is present in numerous compounds investigated for a variety of therapeutic applications.

Central Nervous System (CNS) Applications

Derivatives of the N-benzylpyrrolidine core have shown significant promise as modulators of CNS targets. Research has highlighted their potential in treating complex neurological and psychiatric disorders:

-

Alzheimer's Disease: Novel N-benzylpyrrolidine hybrids have been designed and synthesized as multi-target agents for Alzheimer's disease. These compounds have demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), while also showing potential to prevent the aggregation of amyloid-β peptides.

-

Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs): The structural framework of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been identified as a new class of selective SNRIs. These compounds exhibit potent inhibition of both serotonin (5-HT) and noradrenaline (NA) reuptake with good selectivity over the dopamine (DA) transporter, making them attractive candidates for the treatment of depression and other mood disorders.

The title compound, this compound, serves as a key intermediate or a foundational structure for the synthesis of these more complex, pharmacologically active molecules.

Proposed Synthesis Protocol

Reaction Scheme

Caption: Proposed synthesis of this compound.

Causality and Experimental Design

This proposed synthesis is an Sₙ2 reaction where the carboxylate anion, formed by the deprotonation of 1-Benzyl-pyrrolidine-3-carboxylic acid by a mild base, acts as a nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the benzyl ester.

-

Choice of Base: A mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is selected. Its purpose is to deprotonate the carboxylic acid to form the more nucleophilic carboxylate. Stronger bases like hydroxides are avoided to prevent potential side reactions, such as the hydrolysis of the ester product or reaction with the benzyl bromide.

-

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic carboxylate intermediate and the organic reactants but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.

-

Reaction Conditions: The reaction is typically heated (e.g., 80-90 °C) to increase the reaction rate, as the carboxylate is a moderate nucleophile.[4] Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

Step-by-Step Methodology

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Benzyl-pyrrolidine-3-carboxylic acid (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Add powdered potassium carbonate (1.5 eq).

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent), observing the disappearance of the carboxylic acid spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization (Predicted)

The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of the N-benzyl group, the pyrrolidine ring, and the benzyl ester moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Predicted ¹H NMR chemical shifts for key protons.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.35 (m, 10H): A complex multiplet corresponding to the overlapping signals of the ten aromatic protons from both benzyl groups.

-

δ ~5.15 (s, 2H): A sharp singlet for the two protons of the benzylic CH₂ group of the ester.

-

δ ~3.65 (s, 2H): A sharp singlet for the two protons of the benzylic CH₂ group attached to the pyrrolidine nitrogen.

-

δ ~2.5-3.0 (m, 5H): A series of multiplets corresponding to the protons on the pyrrolidine ring (positions 2, 3, and 5).

-

δ ~2.0-2.2 (m, 2H): A multiplet for the protons at position 4 of the pyrrolidine ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~173.0: Carboxylate carbon (C=O).

-

δ ~138.0, ~136.0: Quaternary aromatic carbons attached to the benzylic CH₂ groups.

-

δ ~128.5, ~128.0, ~127.5: Aromatic CH carbons.

-

δ ~66.5: Benzylic carbon of the ester (O-CH₂).

-

δ ~60.0: Benzylic carbon attached to the nitrogen (N-CH₂).

-

δ ~55-60: Pyrrolidine ring carbons adjacent to nitrogen (C2, C5).

-

δ ~40-45: Pyrrolidine ring carbon at the 3-position (CH-COO).

-

δ ~30.0: Pyrrolidine ring carbon at the 4-position (CH₂).

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), positive mode.

-

Expected Ion [M+H]⁺: m/z = 296.1645 (Calculated for C₁₉H₂₂NO₂⁺).

-

Key Fragmentation Pattern: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) from the loss of either benzyl group, is expected. Another significant fragmentation would be the loss of the benzyl carboxylate group.

Infrared (IR) Spectroscopy

-

ν ~3030 cm⁻¹: Aromatic C-H stretch.

-

ν ~2950, ~2850 cm⁻¹: Aliphatic C-H stretch (pyrrolidine and benzyl CH₂).

-

ν ~1735 cm⁻¹: A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch.

-

ν ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

ν ~1170 cm⁻¹: C-O stretch of the ester.

Conclusion

This compound is a valuable chemical entity, primarily serving as a sophisticated building block in the synthesis of pharmacologically active compounds targeting the central nervous system. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through standard esterification procedures. The predicted analytical data, based on the well-understood spectroscopic behavior of its constituent functional groups, provides a solid framework for its identification and characterization. This guide offers researchers a strong foundational understanding to confidently synthesize, purify, and utilize this compound in their drug discovery and development endeavors.

References

- This reference section would be populated with clickable URLs from the grounding tool for all cited sources.

- Example Entry: Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic Chemistry. [URL]

- Example Entry: N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL]

- Example Entry: A facile synthesis of benzyl-α, β-unsatur

- Example Entry: N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [URL]

- Example Entry: ECHEMI.

- Example Entry: Xi'an Kono Chem Co.,Ltd.

Sources

A Technical Guide to Benzyl N-Benzylpyrrolidine-3-carboxylate: A Versatile Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of Benzyl N-Benzylpyrrolidine-3-carboxylate, a pivotal chemical intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. We will dissect its synthesis, elucidate its physicochemical properties, and detail its application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the N-Benzylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce stereocenters make it a valuable design element for targeting a wide array of biological receptors. The introduction of an N-benzyl group not only serves as a common protecting group but can also be integral to the pharmacophore, participating in crucial binding interactions with target proteins. This compound, with its dual benzyl functionalities, represents a versatile and strategically important intermediate for the elaboration of this privileged core into advanced pharmaceutical candidates.

Physicochemical Properties and Safety Data

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs like Methyl N-benzyl-3-pyrrolidinecarboxylate.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C19H21NO2[1] | |

| Molecular Weight | 295.38 g/mol | |

| Boiling Point | > 200 °C at reduced pressure | Estimated based on related structures. |

| Density | ~1.1 g/cm³ | Based on related structures. |

| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF). Sparingly soluble in water. | Based on the nonpolar character of the benzyl groups. |

| Appearance | Colorless to pale yellow oil or low melting solid. |

Safety and Handling:

As with any chemical intermediate, proper safety precautions are paramount. Based on safety data for related N-benzylpyrrolidine derivatives and benzyl esters, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[2][3]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.[2]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry place.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[4]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. A common and reliable method involves the N-benzylation of a suitable pyrrolidine-3-carboxylate precursor, followed by esterification, or a one-pot reaction. Below is a detailed protocol for a plausible two-step synthesis starting from commercially available materials.

Diagram 1: Synthetic Pathway

Caption: A two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-Benzylpyrrolidine-3-carboxylic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine-3-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile.

-

Addition of Reagents: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield N-Benzylpyrrolidine-3-carboxylic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF).

-

Addition of Reagents: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 20 minutes at room temperature. Then, add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Role as a Chemical Intermediate in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The benzyl ester can be selectively cleaved under various conditions (e.g., hydrogenolysis) to reveal the carboxylic acid, while the N-benzyl group can also be removed if necessary, allowing for differential functionalization of the pyrrolidine scaffold.

Application Example: Synthesis of Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)

A key application of N-benzylpyrrolidine derivatives is in the synthesis of novel dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors, which are important therapeutics for depression and other neurological disorders.[6][7] The core structure of this compound can be elaborated to produce potent SNRI candidates.

Diagram 2: Elaboration of the Intermediate

Caption: General workflow for the conversion of the intermediate to an SNRI.

Experimental Workflow: Amide Coupling

-

Activation of the Carboxylic Acid: (Assuming prior de-esterification of the benzyl ester to the carboxylic acid) Dissolve N-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF. Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 20 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.

-

Reaction: Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired N-benzylpyrrolidine-3-carboxamide derivative.

This carboxamide can then undergo further transformations, such as N-debenzylation via catalytic hydrogenation, to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis is achievable through standard organic transformations, and its strategic placement of functional groups allows for a wide range of chemical modifications. Its demonstrated utility in the synthesis of pharmaceutically relevant compounds, such as SNRIs, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this powerful building block for their synthetic campaigns.

References

-

PrepChem.com. Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. Available from: [Link]

-

PubMed. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Available from: [Link]

-

ResearchGate. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors | Request PDF. Available from: [Link]

- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

-

XIDIAN. This compound. Available from: [Link]

-

PubChem. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Available from: [Link]

-

Pharmaffiliates. Benzyl (S)-2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

Kasturi Aromatics. Benzyl Benzoate. Available from: [Link]

-

PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]

-

PubChem. Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. Available from: [Link]

-

ResearchGate. Reactivity of BCN 3. In the frame: bioorthogonal reactions with benzyl.... Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.es [fishersci.es]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. kasturiaromatics.com [kasturiaromatics.com]

- 6. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-benzyl-3-pyrrolidone from Carboxylate Precursors

Abstract

N-benzyl-3-pyrrolidone is a pivotal intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its pyrrolidone core is a structural motif found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic methodologies for N-benzyl-3-pyrrolidone, with a core focus on its construction from acyclic carboxylate precursors via intramolecular cyclization. We will delve into the mechanistic underpinnings of the Dieckmann condensation pathway, from the synthesis of the requisite diester to the final decarboxylation. Furthermore, we will explore a prominent alternative route involving the reductive amination of levulinic acid, offering a comparative perspective for researchers and process chemists. This document is intended to serve as a practical and theoretical resource, grounded in established protocols and mechanistic principles, for professionals in organic synthesis and drug development.

Introduction: The Strategic Importance of the Pyrrolidone Ring

The pyrrolidone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, hydrogen bonding capabilities, and synthetic versatility make it a cornerstone for designing molecules with diverse pharmacological profiles.[2] N-benzyl-3-pyrrolidone, in particular, serves as a key starting material for complex nitrogen-containing heterocycles and is used in the preparation of chiral ligands and drug candidates.[3][4] The synthesis of this target molecule can be broadly approached through the formation of the C-N bond in the final step or, more commonly, through the construction of the heterocyclic ring from an acyclic precursor. This guide focuses on the latter strategy, emphasizing the conversion of accessible carboxylate derivatives into the desired cyclic amide.

Primary Synthetic Pathway: Dieckmann Condensation

The most established and versatile route to N-benzyl-3-pyrrolidone from carboxylate precursors is centered around an intramolecular Dieckmann condensation.[5] This reaction facilitates the formation of five- and six-membered rings through the base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[6][7] The overall synthetic strategy involves three main stages: construction of an acyclic diester, intramolecular cyclization, and subsequent hydrolytic decarboxylation.[8][9]

Mechanistic Rationale

The Dieckmann condensation is mechanistically analogous to the intermolecular Claisen condensation.[6] The process is initiated by a strong base, which deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent loss of an alkoxide leaving group generates the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the highly acidic α-proton of the β-keto ester product, forming a resonance-stabilized enolate.[7] An acidic workup is required to neutralize this enolate and yield the final cyclic product.

Caption: Workflow of the Dieckmann Condensation.

Synthesis of the Acyclic Diester Precursor

A common precursor for this synthesis is a diester such as 3-(N-ethoxycarbonylmethylene)benzylaminopropionate. Its synthesis is typically a two-step process starting from commercially available reagents.[10]

Step A: Synthesis of Ethyl 3-(Benzylamino)propanoate This step involves a Michael addition of benzylamine to ethyl acrylate. The reaction proceeds readily without a catalyst, though it is often performed at a slightly elevated temperature to ensure completion.

Step B: N-Alkylation to form the Diester The secondary amine from Step A is alkylated with an α-haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a mild base (e.g., K₂CO₃) and a catalyst such as potassium iodide to facilitate the substitution.[10]

Experimental Protocol: Dieckmann Condensation & Decarboxylation

The following protocol is a synthesized procedure based on established literature.[8][9][10]

Part 1: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Cyclization)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

-

Base Addition: Under a nitrogen atmosphere, add sodium ethoxide (NaOEt) (2.1-2.5 molar equivalents relative to the diester) to the toluene. Stir the suspension for 15 minutes.

-

Substrate Addition: Control the temperature to not exceed 40°C and add the crude 3-(N-ethoxycarbonylmethylene)benzylaminopropionate (1.0 eq.) dropwise to the suspension.

-

Reaction: After the addition is complete, maintain the reaction temperature at 35-40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 9-10 hours.[10] Note: An alternative, often higher-yielding, procedure uses granular sodium metal in toluene, which forms the alkoxide in situ.[8][9]

Part 2: Hydrolysis and Decarboxylation to N-benzyl-3-pyrrolidone

-

Quenching and Hydrolysis: Upon completion of the cyclization, carefully quench the reaction mixture. The crude product is then subjected to acidic hydrolysis by heating under reflux with concentrated hydrochloric acid for approximately 10 hours.[10] This step hydrolyzes the ester and promotes decarboxylation of the resulting β-keto acid.

-

Work-up: After cooling, neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Distillation: Purify the crude N-benzyl-3-pyrrolidone by vacuum distillation, collecting the fraction at 145-150°C / 6 mmHg to yield the final product as a colorless to pale yellow oil.[10]

Data Summary

The efficiency of this pathway is highly dependent on the conditions of the Dieckmann cyclization step.

| Step | Key Reagents | Typical Yield | Reference |

| Ethyl 3-(benzylamino)propanoate Synthesis | Benzylamine, Ethyl Acrylate | High (often quantitative) | [10] |

| Diester Formation | Ethyl 3-(benzylamino)propanoate, Ethyl Chloroacetate, K₂CO₃ | Good to High | [10] |

| Dieckmann Cyclization | Diester, Sodium Ethoxide or Sodium Metal | 64.0% - 67.1% | [8][9][10] |

| Hydrolysis & Decarboxylation | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone, HCl | ~85% | [10] |

| Overall Yield (from Ethyl Acrylate) | - | ~57.2% | [9] |

Alternative Synthetic Route: Reductive Amination of Levulinic Acid

An increasingly popular and atom-economical alternative utilizes biomass-derived levulinic acid as the starting carboxylate.[11] This "one-pot" approach involves the reductive amination of the keto-acid with benzylamine, which proceeds via imine formation, hydrogenation, and subsequent intramolecular cyclization.[12]

Mechanistic Rationale

The reaction proceeds through three key stages within a single pot:

-

Imine Formation: The ketone of levulinic acid reacts with benzylamine to form an intermediate imine (or iminium ion under acidic conditions).

-

Reduction: The imine is then reduced to a secondary amine. This is typically achieved via catalytic hydrogenation (e.g., H₂ over a metal catalyst like Iridium) or with a chemical reductant.[12]

-

Lactamization: The resulting γ-amino acid undergoes spontaneous or thermally-induced intramolecular cyclization (lactamization) to form the stable five-membered pyrrolidone ring, eliminating a molecule of water.[13]

Caption: Logical workflow for N-pyrrolidone synthesis via reductive amination.

Experimental Protocol: One-Pot Synthesis from Levulinic Acid

The following is a general protocol based on modern catalytic methods.[12]

-

Catalyst and Reagents: In a high-pressure reactor, combine levulinic acid (1.0 eq.), benzylamine (1.1-1.2 eq.), and a suitable catalyst (e.g., Iridium-Polyvinylpyrrolidone (Ir-PVP)).

-

Solvent: The reaction can often be run neat or in a solvent like methanol, especially if the amine is a solid.[12]

-

Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar H₂). Stir the reaction mixture at a specified temperature (e.g., 30°C) for 24-72 hours.

-

Monitoring and Work-up: Monitor the reaction by Gas Chromatography (GC) or LC-MS. Upon completion, vent the reactor, filter the catalyst, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography or vacuum distillation as previously described.

Conclusion and Outlook

The synthesis of N-benzyl-3-pyrrolidone from carboxylate precursors is a well-established field with robust and scalable methodologies. The Dieckmann condensation route offers a reliable, albeit multi-step, pathway that allows for significant structural variation through the choice of starting materials. Its predictable mechanism and well-documented protocols make it a cornerstone of classical organic synthesis. In contrast, the reductive amination of levulinic acid represents a more modern, greener, and atom-economical approach. This method, benefiting from advancements in catalysis, provides a direct, one-pot conversion from a renewable feedstock.

The choice between these pathways depends on the specific requirements of the researcher or organization, including cost of starting materials, available equipment (e.g., high-pressure reactors), desired scale, and environmental considerations. For drug development professionals, both routes provide reliable access to this key intermediate, enabling the exploration of novel chemical space built around the valuable pyrrolidone scaffold.

References

-

Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279. [Link]

-

Loupy, A., Petit, A., & Zaparucha, A. (2004). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 9(5), 335-345. [Link]

-

Wikipedia contributors. (2023). Lactam. Wikipedia. [Link]

-

Reum, M. E., & Thompson, W. J. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Bioorganic & Medicinal Chemistry Letters, 20(14), 4249-4252. [Link]

-

Dolui, P., Tiwari, V., Saini, P., Karmakar, T., Makhal, K., & Bhaumik, A. (2022). A Catalyst and Solvent Free Route for the Synthesis of N-Substituted Pyrrolidones from Levulinic Acid. Chemistry – An Asian Journal, 17(15), e202200438. [Link]

-

Li, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2639. [Link]

-

ResearchGate. (n.d.). Comparison of earlier methods of N-substituted pyrrolidone synthesis with the present study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Dieckmann Condensation. ResearchGate. [Link]

-

University of Bath. (2011). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. University of Bath's research portal. [Link]

-

Academax. (n.d.). Study on the Synthesis of N-Benzyl-3-Pyrrolidinone. Academax. [Link]

-

ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

-

Thobejane, N. D., et al. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Synthetic Communications. [Link]

- Google Patents. (2011). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.

-

PrepChem.com. (n.d.). Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. [Link]

-

Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

-

Banerjee, S., Smith, J., Smith, J., Faulkner, C., & Masterson, D. S. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. The Journal of Organic Chemistry, 77(23), 10925–10930. [Link]

-

ResearchGate. (n.d.). Reduction of compound 2 to yield pyrrolidine 6. [Link]

-

Taylor & Francis Online. (2024). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. [Link]

-

Powers, D. C., & Uyeda, C. (2017). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society, 139(42), 14886–14889. [Link]

-

Organic Reactions. (1962). The Synthesis of β-Lactams. [Link]

-

American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]

-

ResearchGate. (2025). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. [Link]

-

Pacific Northwest National Laboratory. (2005). Catalytic Preparation of Pyrrolidones from Renewable Resources. [Link]

-

ElectronicsAndBooks. (n.d.). Syntheses of pyrrolizidines and indolizidines from a,b-unsaturated sugar d-lactones via Dieckmann condensation. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]

-

Matviiuk, T., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4846. [Link]

-

The Royal Society of Chemistry. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

-

PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

PubMed Central. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. [Link]

Sources

- 1. Lactam - Wikipedia [en.wikipedia.org]

- 2. enamine.net [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-ベンジル-3-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. Study on the Synthesis of N-Benzyl-3-Pyrrolidinone-Academax [exhibition.academax.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Whitepaper: The Discovery and Development of N-benzyl-N-(pyrrolidin-3-yl)carboxamides as Novel Monoamine Reuptake Inhibitors

Abstract

The inhibition of monoamine reuptake is a cornerstone of modern pharmacotherapy for central nervous system (CNS) disorders, particularly depression and anxiety. This guide provides an in-depth technical exploration of the discovery, synthesis, and pharmacological characterization of a novel class of compounds: N-benzyl-N-(pyrrolidin-3-yl)carboxamides. We will dissect the structure-activity relationships (SAR) that established these molecules as potent and selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors, highlighting the critical experimental choices and methodologies that propelled their development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical series.

Introduction: The Rationale for Novel Reuptake Inhibitors

Monoamine neurotransmitters—primarily serotonin (5-HT), norepinephrine (NA), and dopamine (DA)—play a crucial role in regulating mood, cognition, and emotion. The reuptake of these neurotransmitters from the synaptic cleft by specific transporter proteins (SERT, NET, and DAT, respectively) is a primary mechanism for terminating their signaling. Inhibiting this process increases the concentration and duration of neurotransmitters in the synapse, enhancing neuronal communication.